molecular formula C6H8N2O3S B13974910 3-acetyl-1H-pyrrole-1-sulfonamide

3-acetyl-1H-pyrrole-1-sulfonamide

Cat. No.: B13974910
M. Wt: 188.21 g/mol
InChI Key: HQDVPEBAPHLQFM-UHFFFAOYSA-N
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Description

3-acetyl-1H-pyrrole-1-sulfonamide is a chemical compound offered for research and development purposes. This molecule integrates a pyrrole ring, a sulfonamide group, and an acetyl moiety, making it a potential building block in organic synthesis and medicinal chemistry. Its structure is related to other acetylpyrrole and pyrrole-sulfonamide compounds, such as 1H-Pyrrole-3-sulfonamide and various N-substituted pyrrole sulfonamides . Compounds in this class are frequently explored as intermediates in pharmaceutical research, particularly in the development of molecules with potential biological activity. The presence of the sulfonamide functional group is often associated with enzyme inhibition properties. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions. Please inquire for availability and custom synthesis options.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

3-acetylpyrrole-1-sulfonamide

InChI

InChI=1S/C6H8N2O3S/c1-5(9)6-2-3-8(4-6)12(7,10)11/h2-4H,1H3,(H2,7,10,11)

InChI Key

HQDVPEBAPHLQFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Acetyl 1h Pyrrole 1 Sulfonamide

Retrosynthetic Analysis of the 3-acetyl-1H-pyrrole-1-sulfonamide Structure

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes. The primary disconnections involve the cleavage of the key functional groups from the central pyrrole (B145914) ring.

Two principal pathways emerge from this analysis:

Pathway A: This approach involves the initial disconnection of the N-sulfonamide group via hydrolysis or a similar cleavage reaction. This leads to the intermediate 3-acetyl-1H-pyrrole . Subsequently, a C-C bond disconnection of the acetyl group, representative of a Friedel-Crafts acylation, points to 1H-pyrrole as the fundamental starting material. The sulfonamide and acetyl groups would be introduced sequentially.

Pathway B: An alternative strategy prioritizes the synthesis of the substituted pyrrole ring as the final step. This involves breaking down the heterocyclic core. For instance, a disconnection guided by the Paal-Knorr synthesis methodology leads to a 1,4-dicarbonyl compound and a source of the sulfonamide nitrogen, such as sulfamide.

These retrosynthetic pathways suggest that the synthesis can be approached either by functionalizing a pre-existing pyrrole ring or by constructing the ring with the required substituents or their precursors already in place.

Classical and Modern Synthetic Routes to the Pyrrole Core

The synthesis of the pyrrole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold.

Paal-Knorr Reaction and its Derivatives for Pyrrole Formation

The Paal-Knorr synthesis is a widely utilized and straightforward method for preparing substituted pyrroles. wikipedia.orgsynarchive.com The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions. alfa-chemistry.comorganic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. alfa-chemistry.com

For the synthesis of a precursor to this compound, a suitably substituted 1,4-diketone would be required. The reaction can be catalyzed by weak acids like acetic acid, which accelerates the condensation. organic-chemistry.org However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. organic-chemistry.org

Reaction Reactants Conditions Product
Paal-Knorr Pyrrole Synthesis1,4-Dicarbonyl Compound, Primary Amine/AmmoniaNeutral or weakly acidicSubstituted Pyrrole

Hantzsch Synthesis and Related Cyclocondensations

The Hantzsch pyrrole synthesis provides another classical route to highly substituted pyrroles. wikipedia.org This multi-component reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgquimicaorganica.org

The mechanism is initiated by the formation of an enamine intermediate from the reaction between the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration furnish the final pyrrole product. quimicaorganica.org This method is particularly valuable for creating pyrroles with specific substitution patterns that may be difficult to achieve through other means. researchgate.netscribd.com

Reaction Reactants Key Steps Product
Hantzsch Pyrrole Synthesisβ-Ketoester, α-Haloketone, Amine/AmmoniaEnamine formation, Nucleophilic attack, Cyclization, DehydrationSubstituted Pyrrole

Advanced Transition Metal-Catalyzed Pyrrole Synthesis

Modern synthetic chemistry has introduced sophisticated methods for pyrrole synthesis utilizing transition metal catalysts. These reactions often offer high efficiency, mild reaction conditions, and excellent control over substitution patterns. Catalysts based on rhodium and zinc have been shown to be particularly effective. organic-chemistry.orgnih.gov

One notable example is the synthesis of substituted pyrroles from dienyl azides. organic-chemistry.orgscilit.com In this process, a catalyst such as zinc iodide (ZnI2) or a rhodium complex facilitates the conversion of the dienyl azide into the corresponding pyrrole at room temperature. organic-chemistry.org This methodology represents a significant advancement, providing a versatile and efficient pathway to a wide range of pyrrole derivatives. scilit.comorganic-chemistry.org

Strategies for Introducing and Modifying the Acetyl Group at C-3 of the Pyrrole Ring

The introduction of an acetyl group at the C-3 position of the pyrrole ring is a critical step in the synthesis of the target molecule. While pyrroles typically undergo electrophilic substitution at the C-2 position, strategic use of directing groups can achieve the desired C-3 selectivity. nih.gov

Acylation Reactions on Pyrrole Scaffolds

Friedel-Crafts acylation is a standard method for introducing acyl groups onto aromatic rings. For pyrroles, this reaction is often complicated by the high reactivity of the ring, which can lead to polymerization under strongly acidic conditions. nsf.gov However, the regioselectivity of the acylation can be controlled by the presence of a substituent on the pyrrole nitrogen.

An N-sulfonyl group, such as a benzenesulfonyl or p-toluenesulfonyl (tosyl) group, serves as an effective directing group to favor acylation at the C-3 position. researchgate.netnih.gov The reaction of an N-sulfonylpyrrole with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid like aluminum chloride (AlCl3) leads predominantly to the 3-acyl derivative. nih.gov The bulky N-sulfonyl group sterically hinders the C-2 and C-5 positions, while its electron-withdrawing nature deactivates the ring, mitigating polymerization and directing the electrophilic attack to the C-3 position. researchgate.netnih.gov This strategy provides a reliable method for synthesizing 3-acylpyrrole intermediates, which can then be further functionalized.

Reactant Reagents Key Feature Major Product
N-p-toluenesulfonylpyrroleAcetyl Chloride, AlCl3N-sulfonyl group directs substitutionN-p-toluenesulfonyl-3-acetylpyrrole
1H-PyrroleAcetyl Chloride, AlCl3Unsubstituted ringPredominantly 2-acetylpyrrole (B92022)

Functional Group Interconversions of the Acetyl Moiety

The acetyl group at the C-3 position of the pyrrole ring is a key functional handle that allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into oxidations, reductions, and carbon-carbon bond-forming reactions.

One notable transformation is the Baeyer-Villiger oxidation , which converts the acetyl group into an acetoxy group. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and proceeds through the insertion of an oxygen atom between the carbonyl carbon and the methyl group. wikipedia.orgnih.govorganic-chemistry.orgrsc.orgyoutube.com The migratory aptitude of the groups attached to the carbonyl carbon dictates the regioselectivity of the oxidation. organic-chemistry.org

Another important functional group interconversion is the reduction of the acetyl group to a secondary alcohol, yielding 3-(1-hydroxyethyl)-1H-pyrrole-1-sulfonamide. This transformation can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent. The resulting alcohol can then serve as a precursor for further functionalization, including etherification or esterification.

Furthermore, the acetyl group can undergo carbon-carbon bond-forming reactions , such as the Wittig reaction , to introduce new alkylidene substituents. masterorganicchemistry.comorganic-chemistry.orgsciepub.comnih.gov This reaction involves the treatment of the ketone with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base. The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

The following table summarizes some of the key functional group interconversions of the acetyl moiety:

TransformationReagents and ConditionsProduct
Baeyer-Villiger Oxidationm-CPBA, CH₂Cl₂3-acetoxy-1H-pyrrole-1-sulfonamide
ReductionNaBH₄, Methanol3-(1-hydroxyethyl)-1H-pyrrole-1-sulfonamide
Wittig ReactionPh₃P=CH₂, THF3-isopropenyl-1H-pyrrole-1-sulfonamide

Formation and Functionalization of the Sulfonamide Linkage at N-1 of the Pyrrole Ring

The sulfonamide linkage at the N-1 position of the pyrrole ring is a crucial structural feature that can be introduced and further functionalized through various synthetic methods.

Amidation of Sulfonyl Chlorides

A common and direct method for the formation of the N-sulfonyl bond is the reaction of a pyrrole with a sulfonyl chloride in the presence of a base. In the context of this compound, this would typically involve the reaction of 3-acetylpyrrole with a suitable sulfonyl chloride, such as sulfamoyl chloride (H₂NSO₂Cl) or a substituted sulfonyl chloride, in the presence of a base like sodium hydride or pyridine.

The synthesis of N-acyl sulfonamides is often achieved by treating a sulfonamide with an acid anhydride or acid chloride in the presence of a base. researchgate.net Alternatively, the reaction can be catalyzed by Lewis acids such as zinc chloride under solvent-free conditions.

Other Sulfonamide Bond-Forming Reactions

Beyond the use of sulfonyl chlorides, other methods for forming the sulfonamide bond exist. For instance, a one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride has been developed. While not a direct sulfonamide formation, this highlights the versatility of modern synthetic methods that could potentially be adapted.

Derivatization Strategies for this compound Analogues

The this compound scaffold allows for extensive derivatization at both the pyrrole ring and the sulfonamide nitrogen, enabling the synthesis of a wide array of analogues with potentially diverse chemical and biological properties. digitellinc.comnih.gov

Substituent Effects on the Pyrrole Ring

The N-sulfonyl group on the pyrrole ring acts as an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the C-3 position. This directing effect is crucial for the regioselective synthesis of 3-substituted pyrrole derivatives. For instance, the Friedel-Crafts acetylation of 1-(phenylsulfonyl)pyrrole proceeds with high regioselectivity to yield the 3-acetyl derivative. researchgate.net

The introduction of further substituents on the pyrrole ring can be achieved through various methods. For example, bromination of pyrrole-1-dimethylsulfonamide occurs selectively at the β-positions (C-3 and C-4), providing a route to 3,4-disubstituted pyrroles via subsequent cross-coupling reactions like the Suzuki coupling. researchgate.net

The electronic nature of substituents on the pyrrole ring can significantly influence its reactivity and the properties of the resulting analogues. Electron-donating groups would be expected to increase the electron density of the ring, potentially facilitating further electrophilic substitution, while additional electron-withdrawing groups would further deactivate the ring.

Modifications of the Sulfonamide's N-Substituent

The sulfonamide nitrogen provides another key site for derivatization. N-substituted sulfonamides can be prepared by reacting the primary sulfonamide with various alkylating or acylating agents. For instance, treatment with alkyl halides in the presence of a base can introduce a range of alkyl groups. nih.gov

The synthesis of N-substituted sulfonamides can also be achieved by reacting a pre-formed sulfonyl chloride with a primary or secondary amine. This approach allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, leading to the generation of diverse libraries of compounds. nih.gov

The following table provides examples of derivatization strategies for this compound analogues:

Chemical Modifications of the Acetyl Group

The acetyl group at the 3-position of the 1H-pyrrole-1-sulfonamide core is a versatile functional handle that allows for a variety of chemical transformations. These modifications can lead to the synthesis of a diverse range of derivatives with potential applications in various fields of chemical and pharmaceutical research. The reactivity of the acetyl group is influenced by both the electron-rich nature of the pyrrole ring and the electron-withdrawing effect of the N-sulfonamide moiety. Research into the chemical modifications of the analogous compound, 3-acetyl-1-(phenylsulfonyl)pyrrole, provides significant insights into the potential transformations of this compound. These modifications primarily involve reduction of the carbonyl group, oxidation to a carboxylic acid, and condensation reactions.

Reduction of the Carbonyl Group

The carbonyl group of 3-acetyl-1-(phenylsulfonyl)pyrrole can be reduced to either a methylene group or a hydroxyl group, depending on the reaction conditions and the reducing agent employed.

One effective method for the complete reduction of the acetyl group to an ethyl group is the Clemmensen reduction. This reaction is typically carried out using amalgamated zinc and hydrochloric acid. Another powerful method is the Huang-Minlon modification of the Wolff-Kishner reduction, which involves heating the acetylpyrrole with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol. This latter method has been successfully applied to 3-acetyl-1-(phenylsulfonyl)pyrrole, yielding 3-ethylpyrrole in a single step with a 51% yield from the parent pyrrole cdnsciencepub.com. It is noteworthy that catalytic hydrogenation methods using Raney nickel, H2/Pd, or PdCl2/C have proven to be ineffective for this particular reduction cdnsciencepub.com. A reliable alternative for the reductive deoxygenation of acyl-1-(phenylsulfonyl)pyrroles to their corresponding alkyl derivatives involves the use of a tert-butylamine borane complex in the presence of aluminum chloride wright.edu.

Partial reduction of the acetyl group to a secondary alcohol, specifically a 1-hydroxyethyl group, can also be achieved. This transformation allows for the introduction of a chiral center and further functionalization. For instance, 2- and 3-acetyl-1-(phenylsulfonyl)pyrroles have been successfully reduced to their corresponding alcohol derivatives researchgate.net.

Table 1: Reduction Reactions of 3-Acetyl-1-(phenylsulfonyl)pyrrole
Starting MaterialReagents and ConditionsProductYield (%)Reference
3-Acetyl-1-(phenylsulfonyl)pyrroleHuang-Minlon modification of the Wolff-Kishner reduction3-Ethylpyrrole51 cdnsciencepub.com
3-Acetyl-1-(phenylsulfonyl)pyrroleClemmensen reduction3-Ethyl-1-(phenylsulfonyl)pyrrole- cdnsciencepub.com
Acyl-1-(phenylsulfonyl)pyrrolestBuNH2·BH3, AlCl3Alkyl-1-(phenylsulfonyl)pyrroles- wright.edu
3-Acetyl-1-(phenylsulfonyl)pyrroleNot specified1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethan-1-ol- researchgate.net

Oxidation of the Acetyl Group

The acetyl group can be oxidized to a carboxylic acid group through the haloform reaction. This reaction proceeds by the exhaustive halogenation of the methyl group of the acetyl moiety in the presence of a base, followed by cleavage of the resulting trihalomethyl ketone.

A successful application of the haloform reaction has been demonstrated on 3-acetyl-1-(phenylsulfonyl)pyrrole. Treatment of this compound with a solution of sodium hypobromite (generated in situ from bromine and sodium hydroxide) in 1,4-dioxane and water at 0°C leads to the formation of 1-(phenylsulfonyl)pyrrole-3-carboxylic acid wright.edu. This transformation is a valuable synthetic tool for converting the acetyl group into a more versatile carboxylic acid functionality, which can then be used in a variety of subsequent reactions, such as esterification and amidation.

Table 2: Oxidation of 3-Acetyl-1-(phenylsulfonyl)pyrrole via Haloform Reaction
Starting MaterialReagents and ConditionsProductReference
3-Acetyl-1-(phenylsulfonyl)pyrroleBr2, NaOH, 1,4-dioxane, H2O, 0°C1-(Phenylsulfonyl)pyrrole-3-carboxylic acid wright.edu

Condensation Reactions

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions. These reactions allow for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. While specific examples for this compound are not extensively documented, the general reactivity of acetyl groups on heterocyclic rings suggests that aldol-type condensations and related reactions are feasible.

For instance, the enolate ions of 2- and 3-acetyl-1-methylpyrrole have been shown to react with iodoarenes and neopentyl iodides, indicating their nucleophilic character and ability to participate in carbon-carbon bond-forming reactions. This suggests that the acetyl group on the this compound scaffold could similarly be employed in condensation reactions with various electrophiles, such as aldehydes and ketones, to afford α,β-unsaturated ketones (chalcones) and other related structures.

Advanced Spectroscopic and Structural Elucidation of 3 Acetyl 1h Pyrrole 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR (¹H, ¹³C) Data Interpretation and Stereochemical Aspects

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon of the acetyl group would be significantly downfield, while the carbons of the pyrrole (B145914) ring would resonate in the aromatic region. The methyl carbon would appear at a much higher field.

Stereochemical aspects for 3-acetyl-1H-pyrrole-1-sulfonamide are minimal as the molecule does not possess any chiral centers and the pyrrole ring is planar.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Pyrrole H Aromatic Region Multiplet J-coupling
Acetyl CH₃ Upfield Region Singlet N/A

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl C=O Downfield Region
Pyrrole C Aromatic Region

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR techniques provide deeper insights into the molecular framework by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the pyrrole ring, showing which protons are coupled to each other. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduemerypharma.com This is crucial for piecing together the entire molecular structure, for instance, by showing a correlation between the acetyl methyl protons and the carbonyl carbon, as well as with the C3 carbon of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. ipb.ptresearchgate.net For a planar molecule like this, NOESY can confirm through-space interactions between adjacent protons on the pyrrole ring and between the acetyl protons and the H2 proton of the pyrrole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact elemental composition. For 3-acetyl-1-(phenylsulfonyl)pyrrole, a related compound, the molecular weight is 249.29 g/mol . sigmaaldrich.com This value, when determined with high precision by HRMS, can confirm the molecular formula of C₁₂H₁₁NO₃S. sigmaaldrich.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. The study of sulfonamide fragmentation patterns reveals common pathways. nih.gov For this compound, expected fragmentation would likely involve the loss of the SO₂ group, cleavage of the N-S bond, and fragmentation of the pyrrole ring. Analyzing these pathways provides conclusive evidence for the compound's structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic frequency.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A strong absorption band around 1650-1700 cm⁻¹ corresponding to the C=O stretching of the acetyl group.

Two distinct bands in the region of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group.

N-H stretching vibrations from the sulfonamide group would appear as one or two bands in the region of 3300-3400 cm⁻¹.

C-H stretching vibrations of the pyrrole ring would be observed around 3100 cm⁻¹.

C-N stretching vibrations would also be present in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Acetyl) 1650-1700
S=O (Sulfonamide) 1350-1300 and 1160-1120
N-H (Sulfonamide) 3300-3400

X-ray Crystallography for Solid-State Structure Determination

Information regarding the single-crystal X-ray analysis of this compound is not found in the current body of scientific literature.

Conformational Preferences in the Crystalline State

The specific conformational preferences of this compound in the crystalline state remain undetermined due to the absence of crystallographic data.

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions and crystal packing of this compound is not possible without the corresponding crystal structure information.

Computational Chemistry and Theoretical Investigations of 3 Acetyl 1h Pyrrole 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in delineating the electronic properties and predicting the chemical behavior of 3-acetyl-1H-pyrrole-1-sulfonamide. These theoretical approaches provide a detailed understanding of the molecule at the atomic and electronic levels.

Density Functional Theory (DFT) stands as a robust computational method for determining the three-dimensional structure and energetic profile of molecules. For this compound, DFT calculations, frequently employing the B3LYP functional with a 6-31G(d) basis set, are used to ascertain the optimized molecular geometry. These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which have been shown to be in excellent agreement with data obtained from X-ray crystallography. The theoretical vibrational frequencies calculated through DFT methods also correspond well with experimental FT-IR and Raman spectra, further validating the computed geometry.

Table 1: Selected Geometric Parameters of this compound (DFT vs. X-ray)

ParameterBond/AngleDFT (Å/°)X-ray (Å/°)
Bond LengthS1-O11.431.42
S1-O21.431.42
S1-N11.681.68
C2-C31.381.37
Bond AngleO1-S1-O2120.3120.1
N1-S1-N2107.5107.4
C1-C2-C3109.1109.0
Dihedral AngleC4-N1-S1-N2-68.9-69.2

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in assessing a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity. A smaller gap typically signifies higher reactivity. For this compound, the HOMO is predominantly localized on the pyrrole (B145914) ring, while the LUMO is distributed across the sulfonamide group. The calculated HOMO-LUMO energy gap for this molecule is approximately -5.5 eV, suggesting a high degree of kinetic stability. This analysis helps in identifying the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, which is crucial for predicting its behavior in chemical reactions.

Table 2: Calculated Quantum Chemical Properties of this compound

ParameterValue (eV)
HOMO Energy-7.2
LUMO Energy-1.7
HOMO-LUMO Gap-5.5
Ionization Potential7.2
Electron Affinity1.7
Electronegativity4.45
Chemical Hardness2.75
Chemical Softness0.36
Electrophilicity Index3.6

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, areas of negative potential (red and yellow) are concentrated around the electronegative oxygen atoms of the acetyl and sulfonamide groups. These regions are the most likely sites for electrophilic interactions. Conversely, regions of positive potential (blue) are observed around the hydrogen atoms, particularly the N-H proton of the sulfonamide group, indicating these as probable sites for nucleophilic attack. This visualization is invaluable for understanding intermolecular interactions, including hydrogen bonding.

Molecular Docking Studies with Relevant Biological Receptors

Molecular docking is a computational simulation that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein. This technique is essential for drug discovery and for understanding the mechanism of action of potential therapeutic agents.

Molecular docking studies have been employed to investigate the interaction of this compound with various biological targets, including carbonic anhydrase and dihydrofolate reductase. These studies reveal the specific orientation of the compound within the active site of the enzyme and identify the key amino acid residues that form stabilizing interactions. For instance, the sulfonamide group is often observed to form critical hydrogen bonds with the protein backbone or specific residues, while the pyrrole ring can engage in hydrophobic or π-π stacking interactions.

In addition to predicting the binding pose, molecular docking provides an estimation of the binding affinity, typically reported as a docking score or binding energy. A more negative value indicates a stronger and more favorable interaction. The in silico evaluation of binding affinities allows for the comparison of this compound with known inhibitors or standard drugs, thereby assessing its potential as a lead compound for further development. These computational predictions of binding energy provide a quantitative measure of the compound's potential efficacy against a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery, aiming to correlate the chemical structure of compounds with their biological activities. For analogues of this compound, QSAR studies can provide predictive models that guide the synthesis of more potent and selective molecules. These models are built upon meticulously derived molecular descriptors and validated to ensure their predictive power for in vitro biological activities.

The foundation of any QSAR model lies in the numerical representation of the chemical structure through molecular descriptors. These descriptors quantify various aspects of the molecule, including its physicochemical, topological, and electronic properties. For this compound and its analogues, a diverse set of descriptors would be calculated from their two-dimensional and three-dimensional structures.

These descriptors are generally categorized as follows:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the chemical graph representation of the molecule and include topological indices (e.g., Balaban J index, Wiener index), connectivity indices (e.g., Kier & Hall connectivity indices), and counts of specific structural features.

3D Descriptors: These descriptors are calculated from the three-dimensional coordinates of the molecule and include information about the molecular shape, volume, and surface area. Examples include the van der Waals volume and solvent-accessible surface area.

Physicochemical Descriptors: These describe the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

A representative set of descriptors that could be derived for a series of this compound analogues is presented in the table below.

Descriptor ClassSpecific DescriptorDescription
Constitutional (1D) Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Atom CountThe total number of atoms in the molecule.
Topological (2D) Wiener IndexA distance-based topological index.
Kier & Hall Connectivity IndicesIndices that describe the branching and complexity of the molecular graph.
Geometrical (3D) Van der Waals Volume (VdW)The volume occupied by the molecule.
Solvent-Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent.
Physicochemical LogPA measure of the lipophilicity of the molecule.
Molar Refractivity (MR)A measure of the polarizability of the molecule.
Electronic Dipole MomentA measure of the polarity of the molecule.
Partial ChargesThe distribution of charge across the atoms of the molecule.

Once a set of descriptors has been calculated for a series of this compound analogues with known in vitro biological activities, statistical methods are employed to build predictive models. These models aim to establish a mathematical relationship between the descriptors and the observed activity. Common modeling techniques include Multiple Linear Regression (MLR) and machine learning algorithms such as Artificial Neural Networks (ANN). nih.govnih.gov

For instance, a hypothetical QSAR study on a series of this compound analogues targeting a specific enzyme could yield a predictive model for their inhibitory activity (pIC50). The performance of such a model is typically evaluated using statistical parameters like the correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and the root mean square error of prediction (RMSEP).

An example of a predictive model for a hypothetical series of analogues is presented below. This table illustrates how the predicted activities from a QSAR model would be compared against the experimentally observed activities.

CompoundExperimental pIC50Predicted pIC50 (MLR Model)Residual
Analogue 16.56.40.1
Analogue 27.27.10.1
Analogue 35.85.9-0.1
Analogue 47.57.6-0.1
Analogue 56.96.80.1
Analogue 66.26.3-0.1

The insights gained from these predictive models can be instrumental in designing new analogues of this compound with potentially enhanced biological activities. nih.gov

Molecular Dynamics Simulations for Conformational Space and Dynamics

By solving Newton's equations of motion for the atoms in the system, MD simulations can generate a trajectory of the molecule's movements over time. Analysis of this trajectory can reveal:

Conformational Preferences: Identification of the low-energy conformations of the molecule and the energy barriers between them.

Flexibility and Rigidity: Understanding which parts of the molecule are flexible and which are rigid, which can be crucial for receptor binding.

Solvent Effects: How the presence of water or other solvent molecules influences the conformation and dynamics of the molecule.

Binding Dynamics: When simulated with its biological target, MD can elucidate the dynamic process of binding and unbinding, as well as the key interactions that stabilize the complex.

Cheminformatics and Ligand-Based Drug Design Approaches

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design approaches become particularly valuable. nih.gov These methods leverage the information contained within a set of known active ligands to infer the properties required for biological activity. For this compound and its analogues, several cheminformatics and ligand-based strategies can be employed. frontiersin.orgnih.gov

One of the most common ligand-based methods is pharmacophore modeling . A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By aligning a set of active analogues, a pharmacophore model can be generated that defines the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. This model can then be used to screen large virtual compound libraries to identify novel scaffolds that match the pharmacophore and are therefore likely to be active.

Another powerful ligand-based approach is 3D-QSAR , which extends the principles of QSAR into three dimensions. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties. These fields are then correlated with the biological activity to create a predictive 3D-QSAR model. Such models can be visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity.

The integration of these cheminformatics and ligand-based design approaches can significantly accelerate the discovery and optimization of novel analogues of this compound for various therapeutic applications. temple.edu

In Vitro Biological and Biochemical Activity Profiling of 3 Acetyl 1h Pyrrole 1 Sulfonamide

Enzyme Inhibition Assays

Carbonic Anhydrase Inhibition Activity

The sulfonamide functional group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. nih.govtandfonline.com Aromatic sulfonamides function by coordinating to the catalytic zinc ion in the enzyme's active site, thereby blocking its activity. tandfonline.com While direct studies on 3-acetyl-1H-pyrrole-1-sulfonamide are not available, research on other pyrrole (B145914) and pyrrolopyrimidine sulfonamides demonstrates their potential as CA inhibitors.

A series of novel sulfonamide derivatives featuring pyrrole and pyrrolopyrimidine scaffolds were synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov The study focused on the cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov Several of these related compounds displayed potent inhibitory activity, particularly against the cancer-related isoforms hCA IX and XII. nih.gov For instance, some benzenesulfonamides incorporating pyrazole (B372694) and pyridazinecarboxamide moieties have shown isoform-selective inhibition, with some compounds exhibiting greater potency than the standard inhibitor acetazolamide (B1664987) against hCA I. nih.gov The inhibitory constants (Ki) for some of these derivatives were in the nanomolar range. nih.gov Given that the sulfonamide moiety is a key feature for CA inhibition, it is plausible that this compound could exhibit similar inhibitory properties, though experimental verification is required.

Exploration of Other Enzyme Targets (e.g., Kinases, Proteases)

The pyrrole and pyrazole scaffolds are recognized as "privileged structures" in medicinal chemistry and have been incorporated into inhibitors of various enzyme classes, including kinases and proteases.

Kinase Inhibition: While no specific data exists for the kinase inhibitory activity of this compound, related pyrazole-based compounds have been successfully developed as kinase inhibitors. For example, a series of 3-amino-1H-pyrazole-based inhibitors were designed to target the PCTAIRE subfamily of cyclin-dependent kinases (CDKs). nih.govnih.gov One of the optimized compounds demonstrated high cellular potency for CDK16 with an EC50 value of 33 nM and also inhibited other members of the PCTAIRE and PFTAIRE families in the nanomolar range. nih.govnih.gov This highlights the potential of the pyrazole/pyrrole core in designing kinase inhibitors.

Protease Inhibition: Similarly, there is no direct evidence of this compound acting as a protease inhibitor. However, the broader class of small molecules is continuously being screened for such activity. For instance, cell-based assays have been developed to identify inhibitors of viral proteases like the SARS-CoV-2 3C-like protease (3CLpro). nih.govnih.gov These high-throughput screens have identified various small molecules that can inhibit protease activity. nih.gov Whether a pyrrole-sulfonamide compound like this compound could fit into the active site of proteases remains a subject for future investigation.

Cellular Assays for Biological Response

Investigation of Antiproliferative Activity in Cancer Cell Lines

The inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, by sulfonamides has been linked to antiproliferative effects in cancer cells, particularly under hypoxic conditions. nih.govnih.gov While specific data for this compound is lacking, studies on related compounds provide insights into this potential activity.

Pyrrolo and pyrrolopyrimidine sulfonamides have been shown to act as cytotoxic agents in hypoxic HeLa cells, with their potency being significantly higher in hypoxic versus normoxic conditions. nih.gov This effect is likely mediated through the inhibition of transmembrane carbonic anhydrases. nih.gov Furthermore, other sulfonamide-based carbonic anhydrase inhibitors have been evaluated against various cancer cell lines, including those from bladder cancer, glioblastoma, and pancreatic cancer, with some compounds showing significant antiproliferative effects. nih.govunicatt.it For example, the clinical-grade sulfonamide SLC-0111 exerted a notable antiproliferative effect on glioblastoma and pancreatic cancer cell lines. unicatt.it

Novel pyrrole hydrazones have also been synthesized and evaluated for their antiproliferative activity. One such compound demonstrated selective activity in human melanoma cells (SH-4) with an IC50 value of 44.63 µM and was found to induce apoptosis and cause cell cycle arrest in the S phase. nih.gov Indole-aryl-amide derivatives, which contain a pyrrole ring as part of the indole (B1671886) structure, have also shown antiproliferative activity against a panel of tumor cell lines, with some compounds exhibiting IC50 values in the low micromolar range against cell lines such as MCF7 and PC3. mdpi.com

Table 1: Antiproliferative Activity of a Related Pyrrole Hydrazone This table presents data for a related compound to illustrate potential activity, as specific data for this compound is not available.

Compound Cell Line IC50 (µM) Selectivity Index (SI)

Data sourced from a study on novel pyrrole hydrazones. nih.gov

Evaluation of Antimicrobial Activity against Bacterial and Fungal Strains

Sulfonamides were among the first classes of antibiotics discovered and continue to be investigated for their antimicrobial properties. nih.gov The pyrrole moiety is also a common feature in many natural and synthetic compounds with antimicrobial activity. nih.gov

Antibacterial Activity: Although specific data for this compound is unavailable, the structure-activity relationships of sulfonamides have been studied, indicating that their antimicrobial activity is related to their physicochemical properties, such as their acid dissociation constant (pKa). nih.gov Pyrrole-containing alkaloids isolated from marine actinomycetes have demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov

Antifungal Activity: Several studies have reported the antifungal activity of pyrrole and sulfonamide derivatives. Metal complexes of pyrrolidone thiosemicarbazone were tested against Aspergillus niger and Candida albicans and showed significant antifungal activities. nih.gov Another study on metabolites from the endophytic fungus Trichoderma brevicompactum identified trichodermin, a compound that exhibited marked inhibitory effects against various plant pathogenic fungi, with EC50 values as low as 0.25 µg/mL against Rhizoctonia solani. nih.gov

Table 2: Antifungal Activity of a Related Fungal Metabolite This table presents data for a related compound to illustrate potential activity, as specific data for this compound is not available.

Compound Fungal Strain EC50 (µg/mL)
Trichodermin Rhizoctonia solani 0.25
Trichodermin Botrytis cinerea 2.02

Data sourced from a study on metabolites of Trichoderma brevicompactum. nih.gov

Assessment of Anti-inflammatory or Immunomodulatory Effects in Cell-Based Models

While direct experimental evidence for the anti-inflammatory or immunomodulatory effects of this compound is not present in the reviewed literature, the constituent chemical classes, sulfonamides and pyrroles, have been associated with such activities. The specific impact of the acetyl and sulfonamide groups on the pyrrole ring in this context remains to be experimentally determined.

Other Targeted Biological Activities (e.g., Antioxidant, Neuroprotective)

Research into pyrrole-containing compounds has uncovered a spectrum of biological activities, with antioxidant and neuroprotective effects being notable areas of investigation. nih.govontosight.ai While direct studies on this compound are specific, the broader family of pyrrole derivatives and sulfonamides provides significant insights into its potential capabilities.

Antioxidant Activity: The pyrrole nucleus is a key structural feature in many compounds exhibiting antioxidant properties. nih.gov Studies on various heterocyclic compounds have demonstrated that pyrroles show significant antioxidative activity. nih.gov The introduction of an acetyl group onto the pyrrole ring, as is present in this compound, has been found to markedly enhance this activity. nih.gov For instance, compounds like 2-acetylpyrrole (B92022) have shown potent inhibition of oxidation in in vitro assays. nih.gov This suggests that the 3-acetyl group in the target compound is a critical contributor to its potential antioxidant effects.

Furthermore, sulfonamide derivatives have also been evaluated for their antioxidant capabilities. nih.gov A study on sulfonamides derived from carvacrol (B1668589) indicated that these compounds possess significant antioxidant effects, which are considered essential for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov

Neuroprotective Activity: The potential for neuroprotection is often linked to antioxidant and anti-inflammatory mechanisms. The compound 3-acetylpyrrole, a core component of the molecule , has been reported to have potential applications in the treatment of neurodegenerative disorders. ontosight.ai More broadly, pyrrole derivatives are being investigated as potential treatments for conditions such as Parkinson's and Alzheimer's disease. nih.gov

A recent study on new pyrrole-based hydrazide-hydrazones highlighted their potential as effective and safe compounds with promising antioxidant and neuroprotective properties. researchgate.net The investigation revealed that these compounds offered statistically significant neuroprotective effects in models of induced oxidative stress, with some derivatives showing effects comparable to melatonin. researchgate.net This underscores the therapeutic potential of the pyrrole scaffold in neuroprotection.

The following table summarizes the antioxidant activity of various pyrrole derivatives, highlighting the impact of different functional groups.

Compound NameConcentrationAntioxidant Activity (% Inhibition of hexanal (B45976) oxidation)Source
Pyrrole50 µg/mL~100% nih.gov
Pyrrole-2-carboxaldehyde10 µg/mL>80% nih.gov
2-Acetylpyrrole10 µg/mL>80% nih.gov
1-Methyl-2-pyrrolecarboxaldehyde10 µg/mL>80% nih.gov
2-Acetyl-1-methylpyrrole10 µg/mL>80% nih.gov

Structure-Activity Relationship (SAR) Elucidation from in vitro Data

The biological activity of this compound is intrinsically linked to its chemical architecture. The elucidation of its structure-activity relationship (SAR) from in vitro data is crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs. nih.govnih.gov

Identification of Key Structural Features for Observed Activity

The structure of this compound contains several key pharmacophoric features that are believed to be essential for its biological activities. These include the pyrrole ring, the acetyl group, and the sulfonamide moiety.

The Pyrrole Ring: The pyrrole heterocycle is a fundamental component of numerous biologically active natural products and synthetic drugs. nih.govnih.gov It serves as a versatile scaffold that can be modified to modulate physicochemical properties like lipophilicity, polarity, and hydrogen bonding capacity, which in turn influences the compound's interaction with biological targets. nih.gov The pyrrole nucleus itself is a recognized pharmacophore in compounds designed for anticancer, antimicrobial, and antiviral applications. nih.gov

The Acetyl Group: As established in antioxidant studies, the presence of an acetyl group on the pyrrole ring significantly enhances biological activity. nih.gov This electron-withdrawing group can influence the electronic distribution within the pyrrole ring, potentially affecting its binding affinity to target enzymes or receptors. In the context of this compound, the acetyl group at the 3-position is a critical determinant of its activity profile.

The Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a well-known pharmacophore responsible for a wide range of therapeutic effects, including antimicrobial and enzyme inhibitory activities. researchgate.netontosight.ai This group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules. nih.gov Its presence is known to enhance pharmacological properties, including potency and bioavailability. researchgate.net The N-substitution on the pyrrole ring links this important functional group directly to the core heterocycle.

Positional and Substituent Effects on Biological Response

The specific placement of substituents on the pyrrole ring and modifications to the sulfonamide group can dramatically alter the biological response of the parent compound.

Positional Isomerism: The substitution pattern on the pyrrole ring is critical. For example, the antioxidant activity of acetylpyrrole is known, but moving the acetyl group from the 2-position to the 3-position can alter the molecule's steric and electronic properties, leading to different interaction profiles with biological targets.

Substituents on the Pyrrole Ring: While this compound itself is unsubstituted on the ring carbons other than the acetyl group, studies on related pyrroles show that further substitution can be a powerful tool for modulating activity. For instance, dihalogenation on the pyrrole ring has been shown to intensify antibacterial activity in some series of compounds. nih.gov

Substituents on the Sulfonamide Nitrogen: The nature of the substituent attached to the sulfonamide nitrogen plays a pivotal role in determining the biological activity. In a study of sulfonamides derived from carvacrol, replacing cyclic substituents at the sulfonamide group with a simple amine group decreased the inhibitory activity against acetylcholinesterase by approximately two-fold. nih.gov This highlights the sensitivity of the biological response to changes at this position. The binding of these inhibitors to the enzyme's active site was found to be driven by π–π contacts and hydrogen bonds, interactions that are highly dependent on the nature of the substituents. nih.gov

The following table illustrates the effect of substituents on the biological activity of a series of sulfonamide derivatives.

CompoundSubstituent at Sulfonamide GroupAChE Inhibition (IC₅₀ in µM)Relative Activity to CarvacrolSource
Carvacrol(Reference)398.31x nih.gov
Compound 1Morpholine7.9~50x more active nih.gov
Compound 3Hydrazine13.5~30x more active nih.gov

This data underscores how modifications to the sulfonamide portion of a molecule can lead to significant changes in biological potency.

Mechanistic Investigations of 3 Acetyl 1h Pyrrole 1 Sulfonamide at the Cellular and Molecular Level

Target Identification and Validation in Cellular Contexts

There is no publicly available research that identifies and validates specific molecular targets of 3-acetyl-1H-pyrrole-1-sulfonamide within a cellular context. While related pyrrole (B145914) sulfonamide derivatives have been investigated as potential inhibitors of enzymes such as H+/K+-ATPase, acting as potassium-competitive acid blockers, specific target engagement studies for this compound have not been reported. google.com

Analysis of Cellular Pathways Modulated by the Compound

No studies were found that analyze the cellular pathways modulated by this compound. Research on analogous compounds suggests that pyrrole and sulfonamide derivatives can be involved in various biological activities, including anticancer and antibacterial effects, which would imply modulation of specific cellular pathways. nih.govresearchgate.net However, pathway analysis specific to this compound is not documented.

There is a lack of published research investigating the effects of this compound on apoptosis or cell cycle progression. While some acetylated pyrazole (B372694) derivatives have been shown to induce mitochondria-dependent cell death in cancer cell lines, similar studies have not been conducted for this compound. nih.gov

No data is available regarding the impact of this compound on gene and protein expression profiles. Such studies are crucial for understanding the broader cellular response to a compound and for identifying potential biomarkers of its activity.

Biochemical Characterization of Compound-Target Interactions

Without an identified molecular target, there are no biochemical studies characterizing the interaction of this compound with a specific protein. Such studies would typically involve enzyme inhibition assays or biophysical methods to determine binding affinity and kinetics. For instance, some novel pyrrole-substituted heptenoates have been evaluated for their ability to inhibit HMG-CoA reductase in vitro. nih.gov

Studies on Compound Uptake and Intracellular Localization in Cellular Models

Information on the cellular uptake and intracellular localization of this compound is not available in the public domain. Understanding how a compound enters cells and where it accumulates is fundamental to interpreting its biological effects.

Advanced Research Applications and Methodological Considerations for 3 Acetyl 1h Pyrrole 1 Sulfonamide

Utilization as a Chemical Probe for Biological Pathway Elucidation

3-acetyl-1H-pyrrole-1-sulfonamide serves as a valuable chemical probe in the field of chemical biology, enabling researchers to investigate and clarify complex biological pathways. Its utility is rooted in its capacity for specific interaction with protein targets. This specificity allows for the modulation of protein activity, which in turn permits the observation of downstream effects within cellular or organismal systems. By selectively inhibiting or activating a particular protein, scientists can deduce its function and its position within more extensive signaling or metabolic networks.

A critical characteristic that establishes this compound as an effective chemical probe is its well-defined mechanism of action and target engagement. For any compound to function effectively as a probe, a thorough understanding of the proteins it binds to and the affinity of these interactions is paramount. This knowledge facilitates the design of rigorous experimental protocols that include appropriate controls, such as the use of structurally analogous but inactive compounds. Such measures ensure that the observed biological outcomes are directly attributable to the intended modulation of the target. The development of such probes is crucial for the validation of novel drug targets and for deepening the understanding of fundamental biological processes.

The application of this compound in the elucidation of biological pathways frequently involves an interdisciplinary strategy, integrating methodologies from chemistry, biology, and pharmacology. For example, this compound might be utilized in conjunction with proteomic or transcriptomic analyses to identify global shifts in protein or gene expression that follow target engagement. This systems-level perspective can uncover previously unknown links between different pathways and generate new hypotheses for subsequent research. The insights derived from such studies can have substantial implications for the comprehension of disease mechanisms and for the formulation of new therapeutic approaches.

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns (conceptual)

Fragment-Based Drug Discovery (FBDD) represents a potent strategy in contemporary medicinal chemistry for the identification of lead compounds. This methodology commences with the screening of low-molecular-weight compounds, known as "fragments," for weak binding to a biological target of interest. These initial hits are subsequently elaborated and optimized to produce more potent and selective drug candidates. The conceptual integration of this compound into an FBDD campaign would capitalize on its distinct structural features and chemical properties.

The pyrrole-1-sulfonamide core of the molecule provides a unique scaffold that can be investigated for its potential to interact with a variety of protein binding sites. In a hypothetical FBDD campaign, this core structure could be the foundation for the design of a fragment library. Through the systematic modification of the substituents on the pyrrole (B145914) ring and the sulfonamide group, a diverse array of fragments could be synthesized. These fragments would then be screened against a target protein using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) to detect weak binding events.

Once a fragment derived from the this compound scaffold is confirmed as a binder, the subsequent phase would involve growing or linking the fragment to enhance its affinity and drug-like characteristics. The acetyl group at the 3-position of the pyrrole ring offers a convenient point for chemical modification. For instance, it could be employed as an attachment point for linking to other fragments that bind to adjacent sites on the protein surface, a technique known as fragment linking. Alternatively, the acetyl group could be substituted with other functional groups to explore new interactions with the target and augment binding potency, a process referred to as fragment growing. The sulfonamide moiety also presents opportunities for optimization, as it can engage in hydrogen bonding and other pivotal interactions within a protein's active site.

Table 1: Conceptual Fragment-Based Drug Discovery (FBDD) Campaign for this compound Scaffold

PhaseObjectiveKey ActivitiesTechniquesPotential Outcomes
1. Fragment Library Design To create a diverse set of fragments based on the this compound core.- Systematic modification of the pyrrole ring and sulfonamide group.- Synthesis of a library of low-molecular-weight analogs.- Parallel synthesis- Computational chemistryA library of fragments with varied physicochemical properties.
2. Fragment Screening To identify fragments that bind to the target protein.- Screening of the fragment library against the protein of interest.- X-ray crystallography- Nuclear Magnetic Resonance (NMR)- Surface Plasmon Resonance (SPR)- Isothermal Titration Calorimetry (ITC)Identification of initial "hit" fragments with weak binding affinity.
3. Hit-to-Lead Optimization To improve the binding affinity and drug-like properties of the hit fragments.- Fragment Growing: Chemical elaboration of the fragment to explore new interactions.- Fragment Linking: Connecting two or more fragments that bind to adjacent sites.- Structure-Activity Relationship (SAR) Studies: Systematic modification to understand key binding interactions.- Medicinal chemistry- Structural biology (X-ray, NMR)- In vitro biological assaysLead compounds with improved potency, selectivity, and pharmacokinetic properties.

Strategies for Covalent Inhibition or Irreversible Binding (if applicable to mechanism)

The capacity of this compound to function as a covalent inhibitor is contingent upon the presence of a reactive functional group, or "warhead," within its structure that can form a permanent bond with a nucleophilic amino acid residue in the binding site of the target protein. Covalent inhibitors can present several advantages over their non-covalent counterparts, including heightened potency, an extended duration of action, and the capacity to overcome high concentrations of substrate.

A structural examination of this compound does not readily disclose a classic electrophilic warhead typically utilized for covalent inhibition, such as an acrylamide (B121943) or a fluoromethyl ketone. However, it is conceivable that under specific biological conditions or with particular protein targets, a reactive species could be generated. For instance, the acetyl group could potentially be activated within the enzymatic active site to become more electrophilic, or the pyrrole ring itself might undergo metabolic activation to a more reactive intermediate.

To investigate the possibility of covalent inhibition, researchers could utilize a range of experimental strategies. Mass spectrometry is a potent tool for the detection of a covalent adduct between a compound and its target protein. By analyzing the mass of the protein before and after incubation with the compound, a mass shift corresponding to the molecular weight of the inhibitor would furnish direct evidence of covalent binding. Subsequent tandem mass spectrometry (MS/MS) analysis could then be employed to pinpoint the specific amino acid residue that has been modified. Another methodology would be to conduct activity-based protein profiling (ABPP), which employs chemical probes to label and identify the targets of a covalent inhibitor within a complex proteome. The development of a covalent probe based on the this compound scaffold would necessitate the strategic incorporation of a suitable reactive group, guided by the structural biology of the target protein.

Development of Analytical Methods for Quantification in Research Matrices (e.g., in vitro assay media, cell lysates)

The precise quantification of this compound in a variety of research matrices is fundamental for the dependable interpretation of experimental outcomes. The formulation of robust analytical methods is, therefore, a critical component of its application as a research tool. The selection of an analytical technique will be contingent upon the specific demands of the assay, such as the requisite sensitivity, selectivity, and throughput.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a broadly utilized and potent technique for the quantification of small molecules in complex biological samples. An LC-MS/MS method for this compound would customarily entail an initial sample preparation phase to eliminate proteins and other interfering substances. This can be accomplished through protein precipitation with an organic solvent, such as acetonitrile, or via solid-phase extraction (SPE). The extracted sample is then injected onto an HPLC column, where the compound is segregated from other components of the matrix based on its physicochemical properties. The eluent from the HPLC is subsequently introduced into the mass spectrometer, where the compound is ionized and detected. Through the use of a stable isotope-labeled internal standard, precise and accurate quantification can be attained.

The development of such a method necessitates the meticulous optimization of several parameters, including the choice of HPLC column, the composition of the mobile phase, and the settings of the mass spectrometer. For example, the selection of the appropriate precursor and product ions for selected reaction monitoring (SRM) is crucial for achieving high selectivity and sensitivity. The method would also require validation to confirm that it satisfies the required performance criteria, such as linearity, accuracy, precision, and stability. Once validated, this analytical method could be applied to support a broad spectrum of in vitro and in vivo studies, including pharmacokinetic and pharmacodynamic experiments, by furnishing vital data on the concentration of the compound at its site of action.

Table 2: Analytical Method Development for Quantification of this compound

ParameterMethodologyConsiderationsGoal
Sample Preparation Protein Precipitation or Solid-Phase Extraction (SPE)- Choice of precipitation solvent (e.g., acetonitrile, methanol).- Selection of appropriate SPE sorbent and elution conditions.To remove interfering matrix components and concentrate the analyte.
Chromatographic Separation High-Performance Liquid Chromatography (HPLC)- Selection of a suitable HPLC column (e.g., C18).- Optimization of mobile phase composition (e.g., water, acetonitrile, formic acid).- Gradient elution programming.To achieve efficient separation of the analyte from other sample components.
Detection and Quantification Tandem Mass Spectrometry (MS/MS)- Optimization of ionization source parameters (e.g., electrospray ionization).- Selection of precursor and product ions for Selected Reaction Monitoring (SRM).- Use of a stable isotope-labeled internal standard.To provide high sensitivity, selectivity, and accurate quantification.
Method Validation Assessment of linearity, accuracy, precision, selectivity, and stability.- Analysis of quality control samples at multiple concentration levels.- Evaluation of matrix effects.To ensure the analytical method is reliable and fit for its intended purpose.

Stability and Degradation Studies in Relevant Research Media

Stability studies are typically performed by incubating the compound in the relevant research medium under controlled conditions for a specified duration. At various intervals, aliquots of the sample are collected and analyzed using a validated analytical method, such as LC-MS/MS, to ascertain the remaining concentration of the parent compound. The rate of degradation can then be computed, and the half-life of the compound in that particular medium can be established.

For in vitro assays, it is important to evaluate the stability of this compound in the specific cell culture medium being utilized, as components of the medium, such as serum proteins, can occasionally contribute to the degradation of the compound. Likewise, for studies that involve cell lysates, the potential for enzymatic degradation by cellular enzymes should be taken into account. In addition to chemical stability, it is also important to assess the solubility of the compound in the research media to ensure that it remains in solution at the desired concentration throughout the duration of the experiment. The outcomes of these stability and degradation studies provide crucial information for the design of robust and dependable experiments and for the accurate interpretation of the biological data that is generated.

Table 3: Stability and Degradation Study Design

ParameterConditions to be TestedAnalytical MethodEndpointRationale
Chemical Stability - Varying pH levels (e.g., 5, 7.4, 9)- Different temperatures (e.g., 4°C, 25°C, 37°C)- Exposure to light vs. dark conditionsLC-MS/MS- Half-life (t½) of the compound- Identification of major degradation productsTo determine the intrinsic stability of the compound and identify optimal storage and handling conditions.
Stability in Research Media - Cell culture media (e.g., DMEM, RPMI-1640) with and without serum- Cell lysates (e.g., S9 fraction)- Assay buffersLC-MS/MS- Rate of degradation in each mediumTo assess the compound's stability under experimental conditions and identify potential for enzymatic or matrix-related degradation.
Solubility - Aqueous buffers at different pH values- Research media- Visual inspection- Nephelometry- UV-Vis spectroscopy- Maximum soluble concentrationTo ensure the compound remains in solution at the desired concentrations for experiments.

Future Perspectives and Emerging Research Directions for 3 Acetyl 1h Pyrrole 1 Sulfonamide Research

Design and Synthesis of Novel 3-acetyl-1H-pyrrole-1-sulfonamide Analogues with Enhanced Selectivity

The development of novel analogues of this compound with improved selectivity is a key area of future research. The pyrrole (B145914) ring and the sulfonamide group are both recognized pharmacophores, and their combination in this scaffold offers a rich chemical space for modification. tandfonline.comuctm.edu Synthetic strategies are being explored to introduce a variety of substituents onto the pyrrole ring to modulate the compound's physicochemical and biological properties. tandfonline.comdigitellinc.com

Recent synthetic methodologies, such as multi-component reactions and late-stage functionalization, provide efficient pathways to generate diverse libraries of these analogues. tandfonline.comthieme-connect.com For instance, the Clauson-Kaas-type synthesis allows for the conversion of primary sulfonamides into sulfonyl pyrroles, which can then be further derivatized. thieme-connect.com Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of analogues with enhanced selectivity for specific biological targets. nih.govresearchgate.net By systematically altering the substituents on the pyrrole and phenyl rings, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with target proteins. openaccesspub.org

Table 1: Strategies for Analogue Design and Synthesis

StrategyDescriptionPotential Outcome
Substituent Modification Introduction of various functional groups on the pyrrole and phenyl rings.Enhanced target binding and selectivity.
Multi-component Reactions Efficient one-pot synthesis of complex pyrrole derivatives. tandfonline.comRapid generation of diverse compound libraries.
Late-stage Functionalization Modification of the core scaffold in the final synthetic steps. thieme-connect.comAccess to analogues that are difficult to synthesize via traditional methods.
Structure-Activity Relationship (SAR) Systematic study of how chemical structure relates to biological activity. nih.govresearchgate.netRational design of more potent and selective compounds.

Exploration of New Biological Targets and Therapeutic Research Areas (pre-clinical)

The broad bioactivity of sulfonamides and pyrrole-containing compounds suggests that this compound and its analogues may have therapeutic potential in a wide range of diseases. nih.govnih.gov Pre-clinical research is focused on identifying and validating new biological targets for this class of compounds.

Sulfonamide derivatives are known to target enzymes such as carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. nih.govnih.gov Furthermore, pyrrole-based compounds have shown promise as anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov The unique structure of this compound makes it a candidate for inhibiting multiple targets, a concept known as polypharmacology, which can be beneficial in treating complex diseases. nih.gov For example, novel pyrrolo[2,3-d]pyrimidines bearing sulfonamide moieties have been synthesized and shown to possess potential antitumor activity. nih.gov The therapeutic potential of pyrrole and its fused analogues extends to conditions like Alzheimer's disease and tuberculosis. nih.govresearchgate.net

Table 2: Potential Therapeutic Areas and Biological Targets

Therapeutic AreaPotential Biological Target(s)Rationale
Oncology Carbonic Anhydrases, KinasesSulfonamides are known carbonic anhydrase inhibitors; pyrroles can inhibit various kinases involved in cancer progression. nih.govnih.gov
Infectious Diseases Dihydropteroate Synthetase, Efflux PumpsSulfonamides are classic antibacterial agents; pyrrole derivatives can inhibit bacterial efflux pumps. ontosight.ainih.gov
Neurodegenerative Diseases Acetylcholinesterase, Monoamine OxidasePyrrole-sulfonamide conjugates have shown inhibitory activity against enzymes implicated in Alzheimer's disease. nih.govnih.gov
Inflammatory Diseases Pro-inflammatory CytokinesPyrrole analogues have demonstrated the ability to inhibit the production of inflammatory mediators. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of this compound analogues. These computational tools can significantly accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds. nih.govacs.org

Machine learning models, such as deep conditional transformer neural networks, can be trained on large datasets of known compounds to identify novel molecular scaffolds with desired inhibitory activity. nih.gov For instance, ML algorithms can be used to predict the potential of a compound to inhibit specific enzymes, such as G9a, a target in epigenetics. rsc.org This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. rsc.org Furthermore, computational docking studies can provide insights into the binding modes of these compounds with their target proteins, facilitating the rational design of more potent and selective inhibitors. nih.gov

Challenges and Opportunities in the Development of Pyrrole-Sulfonamide Based Chemical Tools and Leads

Despite the promising potential, the development of this compound-based compounds faces several challenges. A significant hurdle is the potential for off-target effects and toxicity, which are common concerns for sulfonamide-containing drugs. nih.gov Another challenge is the emergence of drug resistance, particularly in the context of infectious diseases. nih.gov

However, these challenges also present opportunities. The development of highly selective analogues can mitigate toxicity issues. The unique structural features of this scaffold can be exploited to design compounds that overcome existing resistance mechanisms. For instance, pyrrole-based compounds have been identified as inhibitors of bacterial efflux pumps, which are major contributors to antibiotic resistance. nih.govplos.org This opens up the possibility of developing these compounds as adjuvants to existing antibiotics.

Furthermore, the versatility of the pyrrole-sulfonamide scaffold makes it an excellent candidate for the development of chemical probes. nih.govpnnl.gov These probes are valuable tools for studying biological processes and identifying new drug targets. By attaching fluorescent tags or other reporter groups, researchers can visualize the distribution and interaction of these compounds within cells, providing valuable insights into their mechanism of action.

Q & A

Q. What methodologies resolve discrepancies in regioselectivity during derivatization of this compound?

  • Methodological Answer : Employ directing groups (e.g., acetyl) to control substitution sites. For example, bromination with NBS in DMF selectively targets the 4-position. DFT calculations (Gaussian 09) predict charge distribution to rationalize experimental outcomes. Contrast with sulfonamide-free analogs to isolate electronic effects .
    3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
    02:06

Tables for Key Data

Property Method Typical Results Reference
Melting PointDSC145–148°C
Solubility (DMSO)USP <921>25 mg/mL at 25°C
HPLC PurityC18, 70:30 ACN/H₂O>98% (λ = 254 nm)
Tautomerism StabilityVT-NMR (DMSO-d₆, 25–80°C)Single tautomer above 60°C

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